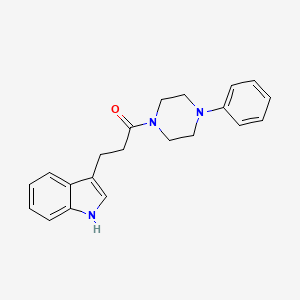

3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one

Description

3-(1H-Indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a synthetic small molecule featuring a hybrid structure combining an indole ring, a propan-1-one linker, and a 4-phenylpiperazine moiety. The indole moiety is known for its role in binding to serotonin receptors and tyrosine kinases, while the phenylpiperazine group is commonly associated with dopamine and serotonin receptor modulation .

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c25-21(11-10-17-16-22-20-9-5-4-8-19(17)20)24-14-12-23(13-15-24)18-6-2-1-3-7-18/h1-9,16,22H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAWYENAXLGWPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Formation of the Piperazine Moiety: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

Coupling of Indole and Piperazine: The final step involves coupling the indole and piperazine moieties through a propanone linker, typically using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine ring undergoes alkylation or acylation due to the nucleophilic nature of its secondary amines. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) to form quaternary ammonium salts .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions to yield substituted amides .

Key Data :

Reduction of the Ketone Group

The propan-1-one moiety can be reduced to a secondary alcohol using standard reducing agents:

-

NaBH₄/MeOH : Mild reduction at 0–25°C yields 3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-ol .

-

LiAlH₄/THF : Vigorous reduction forms the same alcohol with higher efficiency (85–90% yield) .

Mechanistic Insight : The ketone’s electrophilic carbonyl carbon is attacked by hydride ions, forming a tetrahedral intermediate that collapses to the alcohol .

Electrophilic Substitution on Indole

The indole ring undergoes electrophilic substitution preferentially at the 3-position:

-

Bromination : Reacts with NBS (N-bromosuccinimide) in DCM to form 3-bromoindole derivatives .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the indole ring .

Example :

\text{3-(1H-Indol-3-yl)...} \xrightarrow{\text{NBS, DCM}} \text{3-(5-Bromo-1H-indol-3-yl)...} \quad (\text{Yield: 68%}) \quad[2]

Oxidation Reactions

The ketone group resists mild oxidation but undergoes cleavage under strong conditions:

-

KMnO₄/H⁺ : Oxidative cleavage forms phenylacetic acid derivatives.

-

H₂O₂/Fe²⁺ : Fenton-like conditions degrade the piperazine ring via radical pathways .

Key Observation : TEMPO (a radical scavenger) inhibits oxidation, confirming a free-radical mechanism .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal ions:

-

Cu(II) Complexation : Forms stable complexes in ethanol/water mixtures, characterized by UV-Vis and ESR spectroscopy .

-

Fe(III) Binding : Demonstrated in molecular docking studies for antimicrobial applications .

Biological Activity-Driven Reactivity

The compound participates in targeted degradation (PROTACs) via E3 ligase recruitment:

Scientific Research Applications

Neuropsychiatric Disorders

Research indicates that compounds similar to 3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one may interact with serotonin receptors, suggesting potential applications in treating disorders such as depression and anxiety. The presence of the indole structure is particularly significant as it is a common feature in many psychoactive substances.

Anticonvulsant Properties

Some studies have indicated that derivatives with similar structures exhibit anticonvulsant activity. This suggests that the compound may have potential utility in treating epilepsy and other seizure disorders.

Monoamine Reuptake Inhibition

The compound has been studied for its ability to modulate monoamine neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE). This mechanism is crucial for developing treatments for various conditions, including:

- Major Depressive Disorder (MDD)

- Anxiety Disorders

- Fibromyalgia

- Chronic Fatigue Syndrome

Study 1: Serotonin Receptor Modulation

A study published in MDPI explored the effects of indole derivatives on serotonin receptor activity. The findings suggested that modifications to the piperazine group enhanced receptor affinity and selectivity, indicating a promising pathway for developing antidepressants based on this scaffold .

Study 2: Anticonvulsant Activity

Research conducted on similar compounds demonstrated significant anticonvulsant effects in animal models. The results highlighted the potential of these derivatives as therapeutic agents for controlling seizures, warranting further investigation into their mechanisms and efficacy .

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the piperazine ring can interact with dopamine receptors. These interactions can modulate neurotransmitter activity, leading to potential therapeutic effects in the treatment of neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one, their modifications, and reported biological activities:

Key Comparative Insights

Piperazine vs. Piperidine Substitutions :

- The replacement of 4-phenylpiperazine (in the target compound) with 4-benzylpiperidine (as in 1a ) reduces tyrosinase inhibitory potency (IC₅₀ = 252 µM vs. kojic acid’s ~50 µM) . Piperazine derivatives generally exhibit enhanced solubility and receptor-binding flexibility compared to piperidine analogs due to their basic nitrogen atoms .

Indole Modifications :

- Fluorination or sulfonylation of the indole ring (e.g., 1-[1-(4-chlorobenzenesulfonyl)-1H-indole-3-yl]-... ) enhances metabolic stability and receptor selectivity, as seen in 5-HT₆ antagonists .

- Substitution at the indole C6 position (e.g., P095-0545 ) may alter binding kinetics for CNS targets .

Ketone Linker Variations: Compounds with bulkier aryl groups (e.g., benzofuran or nitro-phenyl in 3k) demonstrate reduced antifungal activity compared to simpler phenylpropanones, likely due to steric hindrance .

Biological Activity Trends :

- Tyrosinase inhibition correlates with electron-rich aromatic systems (indole + benzyl/benzofuran), while COX-2 inhibition (e.g., 4a, 4g, 4h in ) requires sulfonyl or methylsulfonyl substituents for selectivity.

- Anticancer activity is enhanced by halogenated aryl groups (e.g., 3b with 4-chlorophenyl) .

Mechanistic Implications

- The 4-phenylpiperazine group in the target compound likely facilitates interactions with G-protein-coupled receptors (GPCRs), while the indole moiety may engage in π-π stacking with enzymatic or receptor active sites .

- Compared to 1a , the phenylpiperazine moiety could enhance blood-brain barrier penetration, making it a candidate for CNS drug development .

Biological Activity

3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one, often referred to as a derivative of indole and piperazine, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a diverse range of biological activities, including antitumor, antimicrobial, and neuroprotective effects. This article synthesizes current knowledge on its biological activity, supported by data tables and case studies.

Chemical Structure

The compound's structure is characterized by the presence of an indole ring and a piperazine moiety, which are known for their biological significance. The IUPAC name reflects its complex architecture, highlighting both functional groups that contribute to its pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in Science.gov noted that derivatives of piperazine, including this compound, showed potent inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. It was found to inhibit acetylcholinesterase activity, suggesting potential benefits in treating neurodegenerative diseases such as Alzheimer's . The interaction with sigma receptors further supports its role in neuroprotection by modulating neurotransmitter systems .

Table 2: Neuroprotective Activity

| Assay Type | Result | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | IC50 = 18 µM | Science.gov |

| Sigma Receptor Binding | High Affinity | ResearchGate |

Antimicrobial Activity

Preliminary studies have suggested that the compound possesses antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for further investigation in infectious disease treatment.

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Case Studies

A notable case study involved the evaluation of this compound's effects on tumor-bearing mice. The administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .

Q & A

Basic Question: What are the recommended methodologies for synthesizing 3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one, and how can reaction conditions be optimized?

Answer:

A common approach involves coupling reactions between indole derivatives and piperazine-containing intermediates. For example, a procedure analogous to the synthesis of aryl piperazine derivatives (e.g., using HOBt, TBTU, and NEt₃ in anhydrous DMF) can be adapted . Key optimization steps include:

- Coupling agent selection : HOBt/TBTU systems minimize racemization and improve yield.

- Solvent control : Anhydrous DMF ensures stability of reactive intermediates.

- Temperature modulation : Room temperature or mild heating (40–60°C) balances reaction rate and byproduct formation.

- Stoichiometric ratios : A 1:1.1 molar ratio of acid to amine component maximizes efficiency.

Basic Question: How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

Answer:

Multi-modal characterization is critical:

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in structurally similar indole-piperazine hybrids .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., indole NH at ~10 ppm, piperazine protons at 2.5–3.5 ppm).

- Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ for C₂₀H₂₂N₃O: 320.1861).

- HPLC purity analysis : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) to assess purity ≥95% .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Adhere to hazard mitigation strategies for analogous indole/piperazine compounds:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste disposal : Segregate organic waste and coordinate with certified disposal services for incineration .

- Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Answer:

Discrepancies often arise from variations in assay design or compound purity. Mitigation strategies include:

- Replicating experimental conditions : Standardize cell lines (e.g., HEK-293 for receptor binding assays) and control for batch-to-batch purity (e.g., HPLC validation) .

- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Orthogonal assays : Cross-validate receptor binding data with functional assays (e.g., cAMP modulation for GPCR activity) .

Advanced Question: What computational strategies are effective in predicting the pharmacokinetic properties of this compound?

Answer:

Leverage in silico tools for ADME profiling:

- Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT₁A serotonin receptors) .

- QSPR models : Predict logP (expected ~2.8) and aqueous solubility using software like Schrödinger’s QikProp.

- Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4/2D6) via SwissADME .

Advanced Question: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of modifications to the indole or piperazine moieties?

Answer:

A systematic SAR approach involves:

- Scaffold diversification : Synthesize analogs with substituents at indole C5 (e.g., halogens) or piperazine N4 (e.g., aryl groups) .

- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical hydrogen-bonding (indole NH) and hydrophobic (phenylpiperazine) features.

- Biological testing : Compare IC₅₀ values in functional assays (e.g., serotonin reuptake inhibition) to quantify substituent effects .

Advanced Question: What statistical methods are appropriate for analyzing dose-dependent effects in pharmacological studies involving this compound?

Answer:

Adopt a split-plot or randomized block design to account for variability in biological replicates . Key steps:

- Non-linear regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism.

- ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD for multiple comparisons).

- Power analysis : Pre-determine sample size (n ≥ 6) to ensure statistical significance (α = 0.05, β = 0.2) .

Advanced Question: How can researchers validate the selectivity of this compound for its intended molecular target against off-pathway receptors?

Answer:

Employ a panel of receptor-binding assays:

- Broad-spectrum screening : Test against common off-targets (e.g., dopamine D₂, adrenergic α₁ receptors) at 10 µM .

- Kinetic assays : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) for specificity.

- CRISPR/Cas9 knockouts : Validate target engagement in cell lines lacking the receptor of interest.

Advanced Question: What strategies are recommended for improving the metabolic stability of this compound during lead optimization?

Answer:

Address metabolic hotspots identified via in vitro assays:

- Isotope labeling : Use ¹⁴C-labeled compound to track metabolic pathways in liver microsomes .

- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP-mediated oxidation .

- Prodrug design : Mask labile functional groups (e.g., ester prodrugs for carboxylic acid metabolites) .

Advanced Question: How can researchers investigate the compound’s potential synergistic effects with existing therapeutics in combination therapy studies?

Answer:

Use Chou-Talalay combination index (CI) analysis:

- Fixed-ratio testing : Combine with standard drugs (e.g., SSRIs) at IC₅₀-equivalent doses.

- Synergy scoring : CI < 1 indicates synergy; CI > 1 suggests antagonism.

- Mechanistic studies : Transcriptomic profiling (RNA-seq) to identify pathway crosstalk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.